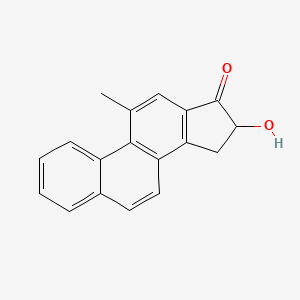
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one is a complex organic compound with the molecular formula C18H14O2. This compound is part of the cyclopenta[a]phenanthrene series, which are known for their potential carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, which is then subjected to various chemical reactions to introduce the hydroxy and methyl groups at the desired positions .
Industrial Production Methods
The synthesis generally requires precise control over reaction conditions and the use of specific reagents, making it more suitable for laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, as well as diols and ketones. These products are often intermediates in further synthetic pathways .
Wissenschaftliche Forschungsanwendungen
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrenes.
Biology: It is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research focuses on its potential carcinogenic properties and its interactions with DNA.
Industry: While not widely used in industry, it serves as a reference compound in the development of analytical methods
Wirkmechanismus
The mechanism of action of 15,16-dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene
- 11-methyl-17-ketone
- 11-methoxy-17-ketone
Uniqueness
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it has a distinct set of chemical and biological properties that make it a valuable compound for research .
Eigenschaften
CAS-Nummer |
24684-56-8 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
16-hydroxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O2/c1-10-8-15-14(9-16(19)18(15)20)13-7-6-11-4-2-3-5-12(11)17(10)13/h2-8,16,19H,9H2,1H3 |
InChI-Schlüssel |
DSAAXABGSRKJSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(C2=O)O)C3=C1C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
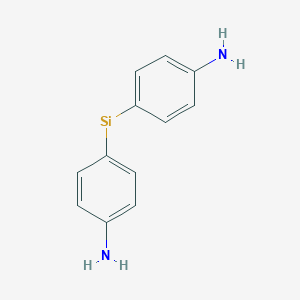
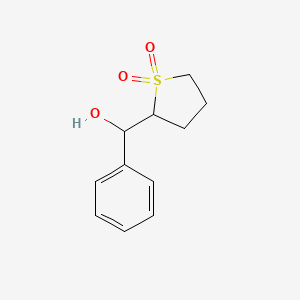
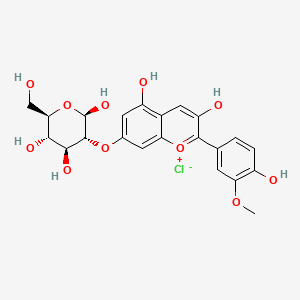
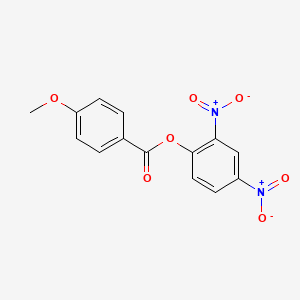
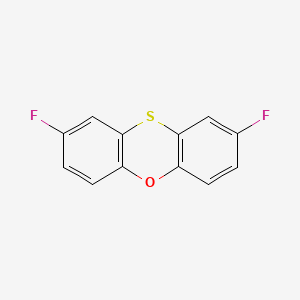
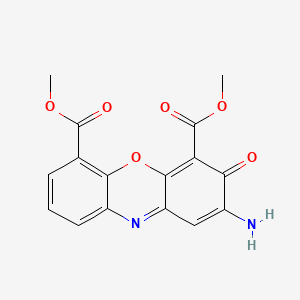
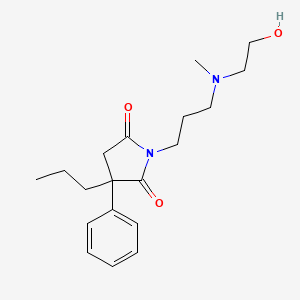

![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
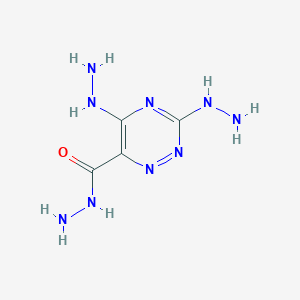

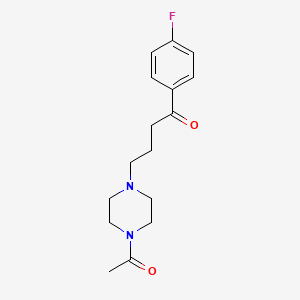
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
